molecular formula C13H23N5O6S3 B12607574 L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine CAS No. 918412-72-3

L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine

Cat. No.: B12607574
CAS No.: 918412-72-3
M. Wt: 441.6 g/mol
InChI Key: CBEJAIYRFLEMLO-FXQIFTODSA-N
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Description

L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine is a synthetic peptide characterized by its high cysteine content, making it a compound of significant interest for biochemical research. The presence of multiple cysteine residues, which contain reactive thiol (-SH) groups, suggests potential utility in studies focused on redox signaling and cellular antioxidant defense mechanisms. These thiol groups are known to undergo reversible oxidation to form disulfide bonds, a critical process for maintaining cellular redox homeostasis and for the structural stabilization of proteins and peptides . The sequence of this peptide includes cysteinylglycine, a dipeptide metabolite that is naturally produced during the degradation of the master antioxidant glutathione by the enzyme γ-glutamyl transpeptidase (γGT) . This structural feature may make it a relevant molecule for investigating the biological roles and stability of glutathione-derived metabolites. Researchers might employ this peptide in model systems to probe mechanisms of metal chelation, as cysteine residues have a high affinity for binding heavy metals and various enzymatic metal cofactors . Furthermore, its potential application in studying the disruption of disulfide bonds in mucolytic therapies or in exploring novel drug delivery systems, such as those utilizing cyclic peptides with an NGR motif, represents another promising area of investigation . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

918412-72-3

Molecular Formula

C13H23N5O6S3

Molecular Weight

441.6 g/mol

IUPAC Name

(2R)-2-[[2-[[2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C13H23N5O6S3/c14-6(3-25)11(21)18-7(4-26)12(22)16-1-9(19)15-2-10(20)17-8(5-27)13(23)24/h6-8,25-27H,1-5,14H2,(H,15,19)(H,16,22)(H,17,20)(H,18,21)(H,23,24)/t6-,7-,8-/m0/s1

InChI Key

CBEJAIYRFLEMLO-FXQIFTODSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)N)S

Canonical SMILES

C(C(C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)N)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Commonly used protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The amino acids are then sequentially coupled using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a controlled manner, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .

Chemical Reactions Analysis

Oxidation and Disulfide Bond Formation

The thiol groups of cysteine residues undergo oxidation to form intra- or intermolecular disulfide bonds. This reaction is central to the peptide’s structural dynamics:

  • Mechanism : Oxidation of two thiols (-SH) yields a disulfide (-S-S-) bond, releasing two protons and two electrons. This process is often catalyzed by transition metals (e.g., Cu²⁺, Fe³⁺) or enzymatic systems .

  • Reactivity : The sequence proximity of cysteine residues (e.g., Cys¹, Cys², and Cys⁵) influences disulfide bond patterns. Intramolecular bonds stabilize peptide conformation, while intermolecular bonds enable dimerization or polymer formation .

  • Reversibility : Disulfide bonds are reduced back to thiols by agents like glutathione (GSH) or dithiothreitol (DTT), restoring redox activity .

Key Data :

Reaction TypeConditionsProductsCatalysts
OxidationAerobic, pH 7–8Disulfide bondsCu²⁺, Fe³⁺
ReductionDTT/GSH, pH 7–8Free thiolsEnzymes (e.g., thioredoxin)

Nucleophilic Substitution and Bioconjugation

Cysteine thiols act as nucleophiles, enabling site-specific modifications:

  • S-Arylation : Au(III)-aryl reagents selectively target cysteine thiols for S-arylation, forming stable thioether bonds. This reaction proceeds via a Au(III)/Au(I) redox pathway, involving:

    • Thiol coordination to Au(III).

    • Deprotonation to form a thiolate intermediate.

    • Reductive elimination to yield the S-aryl product .

  • Chemoselectivity : Thiols are preferred over amines or carboxylates due to their lower pKa (~8.5) and higher nucleophilicity .

Example Reaction :

Cys-SH + Au(III)-ArCys-S-Ar + Au(I) + H⁺\text{Cys-SH + Au(III)-Ar} \rightarrow \text{Cys-S-Ar + Au(I) + H⁺}

Reactivity with Aldehydes

Cysteine residues react with aldehydes to form thiazolidine derivatives:

  • Mechanism : Condensation of the thiol group with aldehydes (e.g., formaldehyde) generates 2-alkyl/aryl-thiazolidine-4-carboxylic acids. This reaction is reversible and pH-dependent .

  • Biological Relevance : Such adducts may regulate peptide bioavailability or act as metabolic intermediates .

Reaction Equation :

Cys-SH + RCHOT4C/MT4C/ET4C (thiazolidine derivatives)\text{Cys-SH + RCHO} \rightarrow \text{T4C/MT4C/ET4C (thiazolidine derivatives)}

Redox Cycling and Antioxidant Activity

The peptide’s thiols participate in antioxidant reactions by scavenging reactive oxygen species (ROS):

  • Glutathione Synthesis : Cysteine serves as a rate-limiting precursor for glutathione (GSH), a major cellular antioxidant .

  • Direct ROS Neutralization : Thiols reduce hydrogen peroxide (H₂O₂) or hydroxyl radicals (·OH), forming oxidized disulfides or sulfenic acids .

Key Pathway :

2Cys-SH+H₂O₂Cys-S-S-Cys+2H₂O2\,\text{Cys-SH} + \text{H₂O₂} \rightarrow \text{Cys-S-S-Cys} + 2\,\text{H₂O}

Metal Coordination and Chelation

Cysteine thiols bind transition metals, influencing both peptide stability and metal bioavailability:

  • Copper Interactions : Cu²⁺ catalyzes thiol oxidation to disulfides but may also form insoluble copper-cysteine complexes, reducing cellular uptake .

  • Iron Binding : Fe³⁺-cysteine complexes can propagate oxidative stress via Fenton reactions .

Comparative Reactivity with Related Compounds

The peptide’s extended structure enhances reactivity compared to simpler cysteine derivatives:

CompoundKey ReactionUnique Feature
L-CysteineDisulfide formationSingle thiol, precursor to GSH
L-CystineDisulfide reductionDimerized form, structural role
GlutathioneRedox cyclingTripeptide with broader antioxidant scope
Cys-Cys-Gly-Gly-Cys Multi-site disulfide bondingEnhanced redox capacity and structural versatility

Factors Influencing Reactivity

  • pH : Thiol pKa (~8.5) dictates deprotonation and nucleophilicity. Lower pKa (e.g., in α-helices) increases reactivity .

  • Metal Ions : Cu²⁺/Fe³⁺ accelerate oxidation but may induce precipitation .

  • Sequence Context : Glycine spacers (Gly-Gly) enhance conformational flexibility, affecting disulfide bond accessibility.

Scientific Research Applications

L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. These reactions play a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress. The compound can interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular attributes of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₂₁H₃₆N₈O₉S₅ 704.884 442635-72-5 Pentapeptide with three cysteines; potential for 1–2 disulfide bonds .
Cysteinylglycine C₅H₁₀N₂O₃S 178.21 19246-18-5 Dipeptide (Cys-Gly); simpler structure with one disulfide bond possibility .
Glycyl-L-leucyl-L-isoleucyl-... () C₆₃H₁₀₄N₁₆O₁₈S₂ 1437.739 N/A 16-residue peptide with two cysteines; larger size and hydrophobic residues .
Linaclotide Metabolite MM 419447 C₅₃H₈₇N₂₁O₁₈S₄ ~1420.53 (calculated) N/A Tris-disulfide bridges (1–6, 2–10, 5–13); pharmaceutical applications .
S-Allyl-L-cysteine C₆H₁₁NO₂S 161.22 21593-77-1 Modified cysteine derivative; allyl group enhances bioavailability .
Key Observations:
  • Chain Length and Complexity : The target compound is intermediate in size between smaller dipeptides (e.g., Cysteinylglycine) and larger peptides like the 16-residue chain in . Its three cysteine residues allow for more complex disulfide bonding than Cysteinylglycine but fewer than Linaclotide’s three disulfide bridges .
  • Disulfide Bond Potential: While Linaclotide’s metabolite has three defined disulfide bonds, the target compound’s three cysteines could form one intramolecular bond (leaving one free thiol) or a cyclic structure with two bonds, depending on oxidation conditions .
  • Functional Groups: Unlike S-Allyl-L-cysteine, which has a non-peptide allyl modification, the target compound retains peptide bonds, emphasizing its role in structural or redox contexts .

Functional and Application Comparisons

  • Cysteinylglycine (CAS 19246-18-5) : Acts as a metabolite in glutathione breakdown, participating in cellular redox regulation. Its simplicity limits its utility in complex peptide-based therapeutics .
  • Linaclotide Metabolite MM 419447 : A pharmacologically active metabolite with structured disulfide bonds, used in treating gastrointestinal disorders. Its stability and specificity highlight the importance of disulfide connectivity .
  • S-Allyl-L-cysteine : Used in laboratory research for its antioxidant properties but carries safety risks (e.g., skin sensitization) .
  • Acetylcysteine/N-Acetylcysteine: Non-peptide cysteine derivatives used as mucolytic agents and antidotes for acetaminophen overdose. Their acetyl groups enhance solubility and bioavailability compared to peptide-bound cysteines .

Biological Activity

L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine (referred to as L-Cys-Gly) is a complex peptide derived from cysteine, a non-essential amino acid known for its critical biological functions. This article explores the biological activities of L-Cys-Gly, focusing on its roles in cellular processes, potential therapeutic applications, and mechanisms of action.

Overview of Cysteine and Its Derivatives

Cysteine is characterized by the presence of a thiol group (-SH), which imparts unique biochemical properties. It plays a vital role in protein structure stabilization through disulfide bond formation and serves as a precursor for several important biomolecules, including glutathione, taurine, and hydrogen sulfide (H₂S) . The reactivity of cysteine's thiol group enables it to participate in redox reactions, making it crucial for cellular signaling and antioxidant defense .

Biological Functions of L-Cys-Gly

1. Antioxidant Activity
L-Cys-Gly exhibits significant antioxidant properties by contributing to the synthesis of glutathione, a major intracellular antioxidant. This function helps in mitigating oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS) .

2. Protein Synthesis and Regulation
As a building block for proteins, L-Cys-Gly is involved in various cellular processes, including protein synthesis and post-translational modifications. The presence of cysteine residues in proteins is essential for maintaining their structural integrity and functional activity .

3. Modulation of Cellular Signaling
The thiol group in L-Cys-Gly can undergo oxidation to form disulfide bonds, which are crucial for the structural configuration of proteins involved in signaling pathways. This modulation affects various cellular functions, including cell proliferation, differentiation, and apoptosis .

L-Cys-Gly acts through several mechanisms:

  • Redox Regulation : By participating in redox reactions, L-Cys-Gly influences the redox state of cells, impacting signaling pathways that regulate cell survival and apoptosis .
  • Sulfhydration : L-Cys-Gly can donate sulfhydryl groups to target proteins, leading to sulfhydration—a modification that can alter protein function and activity .
  • Metal Chelation : The presence of sulfur in cysteine allows it to chelate metal ions, potentially reducing metal toxicity and contributing to cellular homeostasis .

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potential of L-Cys-Gly:

Study Findings
Takagi et al. (2024)Demonstrated enhanced production of L-cysteine through engineered strains of Corynebacterium glutamicum, indicating potential biotechnological applications for increased cysteine derivatives production .
PMC Article (2018)Reviewed the health benefits of l-cysteine supplementation, noting its role in enhancing immune function and reducing oxidative stress .
ResearchGate Study (2024)Investigated the biological activity of cysteine-containing chelates, revealing their potential in therapeutic applications due to their antioxidant properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine to prevent premature disulfide bond formation?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Protect cysteine thiols with acid-labile groups (e.g., trityl) or orthogonal protecting groups (e.g., Acm) during synthesis. After chain assembly, perform oxidative folding in ammonium bicarbonate buffer (pH 8.0) with a glutathione redox system (reduced:oxidized = 10:1). Purify via reversed-phase HPLC (RP-HPLC) using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to isolate the correct disulfide isomer .

Q. Which analytical techniques are critical for confirming the purity and structure of this peptide?

  • Methodological Answer :

  • Mass Spectrometry : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., expected ~500–600 Da range for similar peptides) .
  • HPLC : Analytical RP-HPLC with UV detection at 214 nm for purity assessment (>95% purity threshold).
  • NMR : 2D NMR (e.g., ¹H-¹³C HSQC, TOCSY) in deuterated DMSO to resolve backbone and sidechain conformations .

Q. How should researchers optimize storage conditions to maintain peptide stability?

  • Methodological Answer : Lyophilize the peptide and store at -80°C under inert gas (argon). For solutions, use degassed buffers with 1 mM EDTA and 5% DMSO to minimize oxidation. Monitor free thiol content via Ellman’s assay (412 nm absorbance) and add reducing agents (e.g., 50 µM TCEP) for long-term stability .

Advanced Research Questions

Q. How can contradictory results in the compound’s biological activity across assay systems be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare surface plasmon resonance (SPR) binding kinetics with cell-based activity assays (e.g., luciferase reporters).
  • Redox Control : Standardize assay buffers with defined glutathione (GSH/GSSG) ratios to account for redox sensitivity.
  • Purity Verification : Use LC-MS to confirm compound integrity under assay conditions (e.g., pH, temperature) .

Q. What experimental approaches elucidate the peptide’s conformational dynamics in solution?

  • Methodological Answer :

  • Circular Dichroism (CD) : Perform temperature-dependent scans (190–260 nm) to detect secondary structure changes (e.g., β-turn formation).
  • Molecular Dynamics (MD) : Simulate conformational flexibility in explicit solvent models (e.g., TIP3P water) using AMBER or GROMACS.
  • NMR Relaxation : Measure ¹H T₁/T₂ relaxation times to assess backbone mobility and solvent accessibility .

Q. What methodologies are effective for studying redox-dependent interactions with cellular proteins?

  • Methodological Answer :

  • Biotin-Switch Assay : Detect S-nitrosylation or disulfide exchange by blocking free thiols with methyl methanethiosulfonate (MMTS), followed by ascorbate-dependent biotinylation.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities under varying redox potentials (e.g., 1:1 to 10:1 GSH/GSSG ratios).
  • Mutagenesis : Replace cysteine residues (e.g., Cys→Ser) to identify redox-critical interaction sites .

Data Reporting Guidelines

  • Structural Characterization : Report molecular formula (e.g., C₁₈H₂₈N₆O₈S₂), exact mass, and disulfide connectivity using tandem MS/MS fragmentation .
  • Redox Behavior : Include cyclic voltammetry data (e.g., oxidation potential at ~0.5 V vs. Ag/AgCl) or thiol pKa values from pH-dependent UV titration .
  • Biological Assays : Provide dose-response curves (IC₅₀/EC₅₀), statistical significance (p < 0.05), and negative controls (e.g., scrambled peptide) .

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